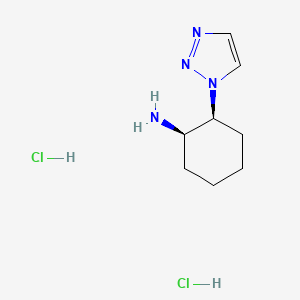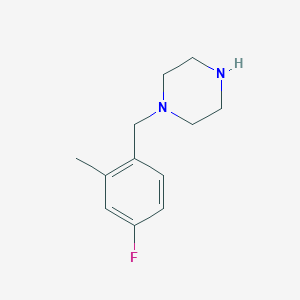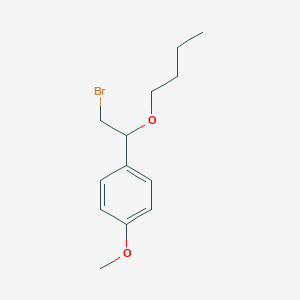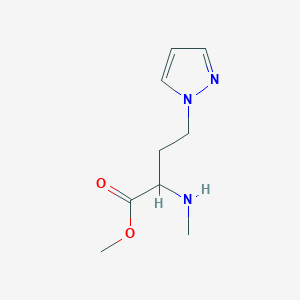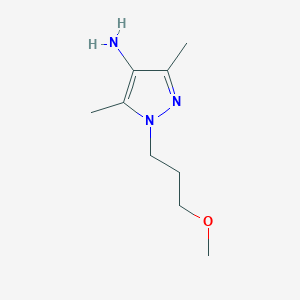
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxypropyl group at the 1-position and two methyl groups at the 3 and 5 positions of the pyrazole ring
Preparation Methods
The synthesis of 1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with 3-methoxypropylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
For industrial production, the process may involve more efficient and scalable methods. One such method could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced amine derivatives.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or sulfonates.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound can be used as a lead compound for drug discovery. Its structural features may be optimized to enhance its pharmacological properties and develop new drugs.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate binding. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
1-(3-Methoxypropyl)-3,5-dimethyl-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(3-Methoxypropyl)-4-piperidinamine: This compound has a similar methoxypropyl group but differs in the core structure, which is a piperidine ring instead of a pyrazole ring. It may exhibit different chemical and biological properties due to this structural difference.
3-(3-Methoxypropyl)xanthine: This compound contains a xanthine core with a methoxypropyl group. It may have different applications and reactivity compared to the pyrazole derivative.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a more complex structure with multiple aromatic rings and a triazole moiety. Its properties and applications would differ significantly from the simpler pyrazole derivative.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(3-methoxypropyl)-3,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-7-9(10)8(2)12(11-7)5-4-6-13-3/h4-6,10H2,1-3H3 |
InChI Key |
FGKRDRSJBAVUDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCOC)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
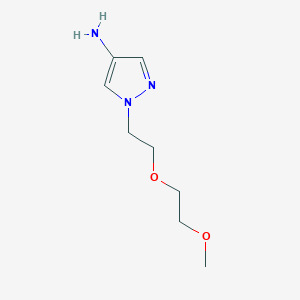
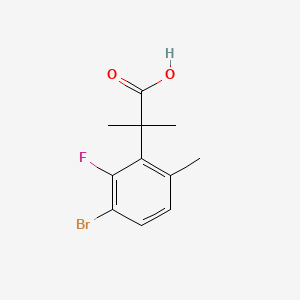
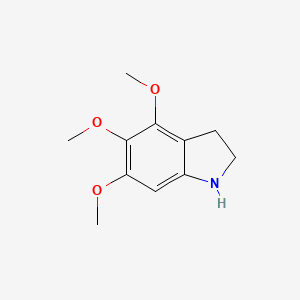
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
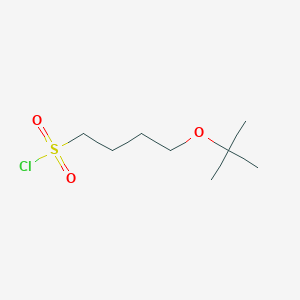
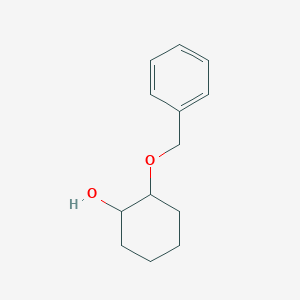
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
